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Compound of Interest

Compound Name:
2-(Oxolan-2-yl)-1,3-thiazole-5-

carbaldehyde

CAS No.: 1083369-06-5

Cat. No.: B2390431

Get Quote

Executive Summary: The Spectroscopic Signature
Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical heterocyclic building block in the

synthesis of antineoplastic agents, fungicides, and kinetic resolution catalysts.[1] For medicinal

chemists, distinguishing this isomer from its regioisomers (2- and 4-carbaldehyde) is a frequent

yet high-stakes analytical challenge.

This guide delineates the specific infrared (IR) spectroscopic fingerprint of thiazole-5-

carbaldehyde. Unlike the electron-deficient 2-position, the 5-position of the thiazole ring is

relatively electron-rich, imparting unique shifts to the carbonyl stretching frequency due to

enhanced resonance conjugation.

Spectroscopic Profile: Thiazole-5-Carbaldehyde
The IR spectrum of thiazole-5-carbaldehyde is dominated by the interplay between the

aldehyde group and the aromatic thiazole ring.
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Key Absorption Bands (Experimental & Theoretical)
Functional
Group

Vibration Mode
Wavenumber (

)
Intensity

Diagnostic
Note

Aldehyde C-H
Stretching (

)

2840–2860 &

2740–2760
Medium

Fermi

Resonance

Doublet. The

lower frequency

band (~2750) is

distinct from alkyl

C-H stretches.

Carbonyl (C=O)
Stretching (

)
1660 – 1690 Strong

Lower frequency

than non-

conjugated

aldehydes

(typically 1720+)

due to resonance

donation from

the S-atom at

position 1.

Thiazole Ring C=N Stretching 1500 – 1550 Medium/Strong

Characteristic of

the azole ring

system.

Ring Breathing
Skeletal

Vibration
1375 – 1390 Medium

A "fingerprint"

band specific to

the thiazole

nucleus.

Aromatic C-H
Stretching (

)
3050 – 3100 Weak/Medium

Specifically the

C2-H proton,

often appearing

as a sharp

shoulder.

Mechanistic Insight: The "Conjugation Effect"
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The position of the formyl group on the thiazole ring dictates the carbonyl stretching frequency (

).

C5 Position (Electron Rich): The sulfur atom can donate electron density into the ring

system, which conjugates effectively with the C5-carbonyl. This increases the single-bond

character of the C=O bond, lowering the wavenumber to ~1660–1690

.

C2 Position (Electron Deficient): Flanked by Nitrogen and Sulfur, the C2 position is electron-

deficient (inductive withdrawal).[2][3] This reduces resonance donation to the carbonyl,

maintaining a higher double-bond character and a higher wavenumber (~1700–1720

).

Comparative Analysis: 5-CHO vs. Alternatives
Distinguishing the 5-isomer from the 2-isomer and 4-isomer is critical during synthesis

optimization.

Isomer Differentiation Table
Feature

Thiazole-5-

carbaldehyde

Thiazole-2-

carbaldehyde

Thiazole-4-

carbaldehyde

Physical State (RT) Solid (Crystalline) Liquid (Oil) Solid (Low melting)

Frequency

Low (~1660-1690

)

High (~1700-1720

)
Intermediate

C2-H Stretch
Present (>3050

)
Absent (Substituted) Present

Sample Prep
KBr Pellet or ATR

(Solid)

Neat Film or ATR

(Liquid)
KBr Pellet

Reactivity
Nucleophilic at C2;

Electrophilic at CHO

Highly Electrophilic at

CHO
Intermediate
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Decision Logic for Isomer Identification
The following diagram illustrates the logical flow for distinguishing these isomers using

standard lab data.

Unknown Thiazole Aldehyde

Physical State at 25°C?

Liquid / Oil

Liquid

Solid / Crystalline

Solid

IR Analysis (Neat/ATR)
Check C=O Frequency

IR Analysis (KBr/ATR)
Check C=O Frequency

Likely Thiazole-2-carbaldehyde
(v(CO) > 1700 cm-1)

(No C2-H stretch)

High v(CO)

Likely Thiazole-5-carbaldehyde
(v(CO) ~1670 cm-1)

(Strong C2-H stretch)

Lower v(CO)

Likely Thiazole-4-carbaldehyde
(Intermediate v(CO))
(Distinct Fingerprint)

Intermediate

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic identification of thiazole carbaldehyde isomers.

Experimental Protocols
Protocol A: Sample Preparation (Solid State)
Objective: Obtain a high-resolution spectrum of Thiazole-5-carbaldehyde free from moisture

artifacts.

Materials:
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Thiazole-5-carbaldehyde (Recrystallized from EtOH/Hexane if necessary).

Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

Hydraulic Press.

Workflow:

Desiccation: Ensure the thiazole sample is dry. Aldehydes can form hydrates (gem-diols) in

the presence of water, which obliterates the characteristic C=O peak and replaces it with

broad O-H bands.

Grinding: Mix 1–2 mg of sample with ~100 mg of KBr. Grind in an agate mortar until a fine,

uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen

effect), leading to a sloping baseline.

Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove

trapped air).

Acquisition: Record spectrum from 4000 to 400

(32 scans, 4

resolution).

Protocol B: Data Validation (Self-Check)
Every IR spectrum must be validated against internal logic markers to ensure data integrity.

Raw IR Spectrum Check 3300-3500 region

Check 1650-1750 regionNo (Clean baseline)

Broad Peak?
Sample Wet/Hydrate

Yes

Sharp Peak?
Yes (~1680)

Check 2700-2850 region Fermi Doublet?
Yes (Doublet)

Dry sample &
Repeat

Valid Spectrum

Click to download full resolution via product page

Figure 2: Validation workflow to ensure spectral integrity and rule out hydration artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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